molecular formula C10H6Br2O2 B156557 2,6-Dibromonaphthalene-1,5-diol CAS No. 84-59-3

2,6-Dibromonaphthalene-1,5-diol

Cat. No. B156557
CAS RN: 84-59-3
M. Wt: 317.96 g/mol
InChI Key: GHJUWGHWJYULLK-UHFFFAOYSA-N
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Description

2,6-Dibromonaphthalene-1,5-diol is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of bromine atoms and hydroxyl groups in the compound suggests potential reactivity and utility in various chemical syntheses. Although the specific compound is not directly discussed in the provided papers, related compounds and their chemistry can offer insights into its properties and potential applications.

Synthesis Analysis

The synthesis of related brominated naphthalenes and their derivatives is a topic of interest in the field of organic chemistry. For instance, the preparation of benzo[1,2,3]trichalcogenoles with two bromine atoms on the benzene ring is achieved by treating tetrabromo diethylbenzene with elemental sulfur or selenium, followed by various substitution reactions to construct phthalocyanine derivatives with sulfur or selenium functional groups . Similarly, the synthesis of 2,3,6,7-tetrabromonaphthalene diimides from tetrabromonaphthalene dianhydride through an improved dehydrohalogenation-based imidization reaction indicates the feasibility of synthesizing brominated naphthalene compounds with specific substituents .

Molecular Structure Analysis

The molecular structure of brominated naphthalenes is characterized by the presence of bromine atoms attached to the naphthalene core, which can significantly influence the electronic and steric properties of the molecule. X-ray crystallographic analysis is often employed to determine the precise structural details of such compounds . The presence of hydroxyl groups in 2,6-Dibromonaphthalene-1,5-diol would likely contribute to hydrogen bonding and affect the compound's crystal packing and stability.

Chemical Reactions Analysis

Brominated naphthalenes can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), which allows for the introduction of different functional groups into the molecule . The electrochemical oxidation of dihydroxynaphthalene has been shown to produce oligomers, suggesting that 2,6-Dibromonaphthalene-1,5-diol could also participate in similar oxidative coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. The presence of bromine atoms increases the molecular weight and alters the compound's solubility and reactivity. The electrochemical properties of such compounds can be studied using cyclic voltammetry, which provides insights into their redox behavior . The spectroscopic properties, including UV-vis and NMR spectroscopy, are essential for characterizing these compounds and understanding their electronic structure .

Relevant Case Studies

While the provided papers do not discuss 2,6-Dibromonaphthalene-1,5-diol directly, they do provide case studies of related compounds. For example, the synthesis and characterization of phthalocyanine derivatives with benzylchalcogeno substituents offer a case study of the complex chemistry that brominated naphthalenes can undergo . The electrochemical study of dihydroxynaphthalene oligomers provides another case study of how such compounds can form polymers with potential applications in materials science .

Scientific Research Applications

Crystal Structure Analysis

1,5-Dibromonaphthalene has been studied for its crystal structure, providing insights into its molecular arrangement and potential applications in material science. Haltiwanger et al. (1984) revealed that 1,5-dibromonaphthalene crystallizes in a monoclinic space group, offering valuable data for understanding its physical properties and potential applications in designing materials with specific crystal structures (Haltiwanger et al., 1984).

Electrochemical and Optical Properties

The electrochemical and optical properties of derivatives of 1,5-dibromonaphthalene have been explored, particularly in the context of self-assembling structures in the solid state and their applications in materials science. Yamaguchi and Yamauchi (2015) investigated oligomers synthesized from 1,5-dialkoxy-2,6-dibromonaphthalenes, noting their ordered structures and potential use in electronic and photonic devices due to their unique electrochromic properties (Yamaguchi & Yamauchi, 2015).

Synthesis and Transformation Studies

Research on the synthesis and transformation of 1,5-dibromonaphthalene derivatives provides insights into chemical processes that could be applied in various fields, including pharmaceuticals and material sciences. For example, Çakmak et al. (2002) described efficient methods for synthesizing dibromonaphthalene derivatives, highlighting their potential as intermediates in the synthesis of other chemical compounds (Çakmak, Demirtaş, & Balaydın, 2002).

Fluorescence and Photoluminescence Studies

The fluorescence characteristics of dibromonaphthalene derivatives, including 1,5-dibromonaphthalene, have been studied, shedding light on their potential use in optical materials and sensing technologies. Vankan et al. (1983) discussed the delayed fluorescence in 1,4-dibromonaphthalene, influenced by the presence of 1,5-dibromonaphthalene, indicating possible applications in photonic devices and sensors (Vankan, Veeman, Haltiwanger, & Beurskens, 1983).

Spectrofluorimetric Applications

The derivatives of dibromonaphthalene, including 1,5-dibromonaphthalene, have been used in developing spectrofluorimetric reagents for the detection of various elements. Johansson et al. (1995) explored 2,3-diamino-1,4-dibromonaphthalene as a reagent for selenium determination, demonstrating its utility in analytical chemistry and environmental monitoring (Johansson, Andersson, & Olin, 1995).

properties

IUPAC Name

2,6-dibromonaphthalene-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUWGHWJYULLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)Br)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232889
Record name 1,5-Naphthalenediol, 2,6-dibromo-
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Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromonaphthalene-1,5-diol

CAS RN

84-59-3
Record name 2,6-Dibromo-1,5-naphthalenediol
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Record name 2,6-Dibromo-1,5-naphthalenediol
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Record name 84-59-3
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Record name 1,5-Naphthalenediol, 2,6-dibromo-
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Record name 2,6-dibromonaphthalene-1,5-diol
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Record name 2,6-DIBROMO-1,5-NAPHTHALENEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Zhang, Y Wei, X Liu, L Qin, N Yu, Z Tang, Z Wei… - Solar …, 2021 - Wiley Online Library
Isomeric effects play a crucial role in regulating electronic properties, molecular packing, and device performance of organic semiconductors. Herein, a series of unfused‐ring electron …
Number of citations: 16 onlinelibrary.wiley.com
R Zheng, Q Guo, D Hao, W Xue, H Huang… - Journal of Materials …, 2019 - pubs.rsc.org
Two mutually isomeric noncovalently fused-ring electron acceptors (NC-FREAs) NOC6F-1 and NOC6F-2 containing two cyclopentadithiophene (CPDT) moieties linked at the 2,6- and 1,…
Number of citations: 25 pubs.rsc.org
Y Lu, Y Qiao, H Xue, G Zhou - Organic letters, 2018 - ACS Publications
S-heteroarenes containing cyclopenta[b]thiopyran moieties were synthesized via intramolecular ring-expanding cycloisomerization from 1-acetyl-2-thienyl-substituted precursors …
Number of citations: 13 pubs.acs.org
PM Alvey, RJ Ono, CW Bielawski, BL Iverson - Macromolecules, 2013 - ACS Publications
Conjugated donor–acceptor copolymers comprised of electron-deficient 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) linked to a series of relatively electron-rich aromatics via …
Number of citations: 47 pubs.acs.org
JE Carlé, M Jørgensen… - Journal of Photonics for …, 2011 - spiedigitallibrary.org
Two new conjugated polymers consisting of the donors 1,5-bis(2-hexyldecyloxy)naphthalene, thiophene, or bithiophene and the acceptor benzothiadiazole has been synthesized and …
Number of citations: 8 www.spiedigitallibrary.org
M Yamaji, H Maeda, K Minamida, T Maeda… - Research on Chemical …, 2013 - Springer
Photophysical and photochemical properties of naphthalenes substituted with trimethylsilylethynyl, tert-butylethynyl, and trimethylsilylbutadiynyl groups were investigated by …
Number of citations: 17 link.springer.com
I Yoon, D Benítez, OS Miljanic, YL Zhao… - Crystal Growth and …, 2009 - ACS Publications
Structural rigidity has been found to be advantageous for molecules if they are to find applications in functioning molecular devices. In the search for an understanding of the relationship …
Number of citations: 5 pubs.acs.org
H Qin, D Cai, M Wang, Y Ma, Z Yin, C Tang, SC Chen… - Polymer, 2015 - Elsevier
Dialkoxynaphthalene is a simple aromatic building block, which can be synthesized easily in a large scale. In this work, two dialkoxynaphthalene derivatives were copolymerized with …
Number of citations: 3 www.sciencedirect.com
P Shen, H Bin, L Chen, ZG Zhang, Y Li - Polymer, 2015 - Elsevier
A series of donor-acceptor (DA) conjugated copolymers (PBDTNT, PCDTNT, PFDTNT, and PNDTNT) based on a new acceptor unit of 4,9-dithien-2′-yl-2,1,3-naphthothiadiazole (DTNT…
Number of citations: 7 www.sciencedirect.com
MG Glesner - 2015 - search.proquest.com
Significant advances in understanding the fundamental photophysical behavior of single-walled carbon nanotubes (SWNTs) have been made possible by the development of ionic, …
Number of citations: 2 search.proquest.com

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